4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine
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Overview
Description
4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine: is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a triazole ring, which is known for its biological activity, and an azetidine ring, which is a four-membered nitrogen-containing heterocycle.
Mechanism of Action
Target of Action
Similar 1,2,4-triazole derivatives have been reported to interact with the aromatase enzyme . Aromatase is an enzyme involved in the biosynthesis of estrogens, and its inhibition can be beneficial in certain types of breast cancer.
Mode of Action
It’s known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of the enzyme . This binding can inhibit the enzyme’s activity, leading to a decrease in estrogen production.
Pharmacokinetics
It’s known that heterocyclic compounds containing nitrogen atoms, like 1,2,4-triazole ring, are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines . This suggests that the compound could potentially induce cell death in these cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine typically involves multiple steps, starting with the formation of the triazole ring. One common method is the Huisgen cycloaddition click chemistry reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry could also be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: : The replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can vary widely depending on the specific conditions and reagents used. For example, oxidation reactions might produce carboxylic acids or ketones, while reduction reactions might produce alcohols or amines.
Scientific Research Applications
4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine: has several scientific research applications:
Chemistry: : It can be used as a building block in the synthesis of more complex molecules.
Biology: : Its biological activity makes it a candidate for drug development, particularly in the treatment of infectious diseases.
Industry: : It can be used in the production of materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine: is unique due to its specific structural features, such as the presence of both the triazole and azetidine rings. Similar compounds include:
4-(4-phenyl-1H-1,2,3-triazol-1-yl)salicylhydrazones: : These compounds have been studied for their anti-mycobacterial activity.
Indole derivatives: : These compounds are known for their various biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Properties
IUPAC Name |
[3-(4-phenyltriazol-1-yl)azetidin-1-yl]-pyridin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O/c23-17(14-6-8-18-9-7-14)21-10-15(11-21)22-12-16(19-20-22)13-4-2-1-3-5-13/h1-9,12,15H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTSDPWJRINGFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=NC=C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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